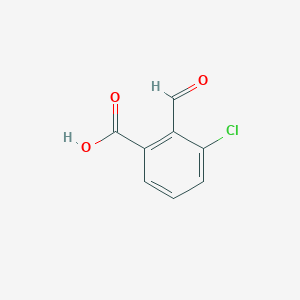

3-Chloro-2-formylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYUFAIWHJJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439206 | |

| Record name | 3-Chloro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169310-05-8 | |

| Record name | 3-Chloro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Formylbenzoic Acid and Its Derivatives

Established Synthetic Pathways to Halogenated Formylbenzoic Acids

Traditional methods for the synthesis of halogenated formylbenzoic acids, including 3-chloro-2-formylbenzoic acid, have relied on well-established organometallic and electrophilic substitution reactions. These pathways offer reliable access to the target molecule, albeit sometimes with limitations in terms of reaction conditions and substrate scope.

Ortho-Lithiation Strategies for Benzoic Acid Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. rasayanjournal.co.in In the context of synthesizing this compound, this approach involves the deprotonation of a benzoic acid derivative at the position ortho to a directing metalation group (DMG). The carboxylate group itself can serve as an effective DMG, facilitating lithiation at the adjacent C-2 position. unblog.fr

For the synthesis of this compound, the starting material is typically 3-chlorobenzoic acid. Treatment of 3-chlorobenzoic acid with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -50 °C) generates the corresponding lithium 3-chloro-2-lithiobenzoate dianion. acs.orgasianpubs.org The presence of the chloro substituent and the carboxylate group cooperatively directs the lithiation to the C-2 position. This highly reactive intermediate can then be trapped by an appropriate electrophile to introduce the desired functional group.

In the final step, the aryllithium intermediate is quenched with a formylating agent. N,N-Dimethylformamide (DMF) is a commonly used and efficient electrophile for this purpose. thieme-connect.de The reaction introduces the formyl group at the C-2 position, yielding this compound after an acidic workup. This ortho-lithiation/formylation sequence provides a direct and regioselective route to the target compound.

| Starting Material | Base | Electrophile | Product | Yield (%) | Reference |

| 3-Chlorobenzoic Acid | LDA or LTMP | DMF | This compound | Not specified | acs.orgasianpubs.org |

| 3-Bromobenzoic Acid | LDA or LTMP | DMF | 3-Bromo-2-formylbenzoic acid | Not specified | acs.orgasianpubs.org |

Regioselective Formylation of Halogenated Benzoic Acids

The regioselectivity of the formylation process is a critical aspect of the synthesis of this compound. The ortho-lithiation strategy described above provides excellent control over the position of formylation. The coordination of the lithium base to the carboxylate group ensures that deprotonation occurs specifically at the adjacent C-2 position, thus directing the incoming formyl group to this site with high precision. organic-chemistry.orgbaranlab.org

Alternative formylation methods, such as Friedel-Crafts formylation, are generally not suitable for this transformation due to the deactivating nature of the carboxylic acid and chloro substituents on the aromatic ring, which would lead to low yields and mixtures of isomers. The directed metalation approach circumvents these issues by activating a specific C-H bond towards electrophilic attack.

The choice of the formylating agent can also influence the efficiency of the reaction. While DMF is widely used, other electrophiles such as N-formylpiperidine or N-formylmorpholine can also be employed. The reactivity of the aryllithium intermediate generated from 3-chlorobenzoic acid is generally sufficient for a successful reaction with these common formylating agents. thieme-connect.de

Chlorination of Formylbenzoic Acid Precursors

An alternative retrosynthetic approach to this compound involves the introduction of the chloro substituent at a later stage of the synthesis, starting from a 2-formylbenzoic acid precursor. This strategy relies on electrophilic aromatic substitution, where the existing formyl and carboxyl groups on the aromatic ring direct the incoming chloro group.

The direct chlorination of 2-formylbenzoic acid presents challenges due to the directing effects of the substituents. The carboxyl group is a meta-director, while the formyl group is also a meta-director. This would likely lead to a mixture of products, with chlorination occurring at positions 4 and 5. Therefore, a more controlled approach is necessary.

A plausible route could involve the chlorination of a precursor where the directing groups favor the desired substitution pattern. For instance, starting from a protected form of 2-formylbenzoic acid or a derivative with a strongly activating ortho-, para-directing group that can later be converted to a chloro group could be a viable, albeit longer, synthetic sequence. Analogous chlorination reactions on substituted benzoic acids have been reported, often requiring specific catalysts and reaction conditions to achieve the desired regioselectivity. youtube.com For example, the chlorination of benzoic acid itself can yield a mixture of chloro-isomers, highlighting the importance of directing groups in controlling the outcome of the reaction.

Modern Approaches and Methodological Advancements in Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. rasayanjournal.co.inajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. ajrconline.org This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products.

While specific literature on the microwave-assisted synthesis of this compound is limited, the principles of MAOS can be applied to the established synthetic pathways. For instance, the ortho-lithiation and subsequent formylation could potentially be accelerated under microwave conditions. Similarly, chlorination reactions can also benefit from microwave heating. The rapid heating can enhance the rate of electrophilic substitution, potentially leading to shorter reaction times and cleaner reactions.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Esterification of Benzoic Acid | Several hours | 2-10 minutes | Often significant | rasayanjournal.co.in |

| Various Heterocyclic Syntheses | Hours to days | Minutes | Generally improved | nih.gov |

Enzymatic Synthesis Approaches for Regioselectivity

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes can catalyze reactions with high regio-, chemo-, and stereoselectivity under mild reaction conditions, often in aqueous media. nih.gov

For the synthesis of this compound, two key enzymatic transformations could be envisioned. The first is the regioselective chlorination of a suitable precursor. Halogenase enzymes are known to catalyze the site-specific halogenation of aromatic compounds. researchgate.net While a specific halogenase for the chlorination of 2-formylbenzoic acid at the 3-position has not been reported, the ongoing discovery and engineering of these enzymes could provide a future biocatalytic route.

The second potential enzymatic step is the formylation of 3-chlorobenzoic acid. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes. nih.gov The application of a CAR specific for 3-chlorobenzoic acid could provide a direct enzymatic route to the corresponding aldehyde. However, the development of CARs with the desired substrate specificity and stability remains an active area of research.

While the direct enzymatic synthesis of this compound is not yet established, the rapid advancements in biocatalysis suggest that such environmentally benign and highly selective methods may become a reality in the future.

Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry increasingly prioritizes sustainability, and the production of this compound and its derivatives is no exception. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. wjpmr.comresearchgate.netskpharmteco.com For substituted benzoic acids, several green strategies have been developed that are applicable to the synthesis of the target compound.

A key focus is the use of environmentally benign and reusable catalysts. wjpmr.com For instance, methodologies employing heterogeneous catalysts can simplify product purification, minimize waste, and allow for catalyst recycling. researchgate.net Solvent-free, or neat, reaction conditions represent another significant advancement, eliminating the environmental and safety hazards associated with volatile organic solvents. researchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, enhances efficiency and reduces the generation of chemical waste. brazilianjournals.com.br

| Green Chemistry Principle | Application in Substituted Benzoic Acid Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis, avoiding complex chromatography. | Reduces by-products and separation steps. |

| Atom Economy | Use of catalytic reagents over stoichiometric ones. | Maximizes the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Use of non-toxic solvents (e.g., water) or solvent-free conditions. | Minimizes toxicity and environmental impact. skpharmteco.com |

| Catalysis | Employing recyclable heterogeneous catalysts (e.g., metal oxides). | Enhances reaction rates and allows for reuse, reducing cost and waste. wjpmr.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lowers energy consumption and associated costs. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Formylbenzoic Acid

Reactivity Profiles of the Ortho-Formyl and Carboxylic Acid Groups

The chemical behavior of 3-Chloro-2-formylbenzoic acid is dominated by the reactivity of its two functional groups: the ortho-formyl (aldehyde) and the carboxylic acid moieties. Their proximity to each other and to the chloro substituent leads to a nuanced reactivity profile that differs from simpler aromatic aldehydes and carboxylic acids.

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. It can undergo typical aldehyde reactions such as condensation with amines and other nucleophiles. For instance, reactions with nitrogen nucleophiles like primary amines lead to the formation of imines (Schiff bases). These reactions are often acid-catalyzed and proceed through an initial nucleophilic addition to the carbonyl carbon, followed by dehydration. The presence of the adjacent carboxylic acid and chloro groups can influence the rate and equilibrium of these reactions through electronic and steric effects.

The carboxylic acid group , on the other hand, is acidic and can be deprotonated by bases to form a carboxylate salt. It can also undergo esterification with alcohols under acidic conditions or be converted to an acid chloride using reagents like thionyl chloride. The acidity of the carboxylic acid is enhanced by the presence of the ortho-formyl and meta-chloro substituents, both of which are electron-withdrawing. This is a manifestation of the "ortho effect," where ortho substituents, regardless of their electronic nature, often increase the acidity of benzoic acids.

The close proximity of the aldehyde and carboxylic acid groups allows for the possibility of intramolecular reactions . Under certain conditions, the molecule can exist in equilibrium with its cyclic tautomer, a lactol, although the open-chain form is generally favored. This potential for cyclization is a key aspect of its reactivity, particularly in the synthesis of fused heterocyclic systems.

Role of the Chloro Substituent in Aromatic Reactivity

The chloro substituent at the 3-position plays a significant role in modulating the reactivity of both the aromatic ring and the functional groups. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions less favorable than in unsubstituted benzene.

However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. In the case of this compound, the positions ortho (position 4) and para (position 6) to the chlorine are electronically favored for electrophilic attack. However, the strong deactivating nature of the formyl and carboxylic acid groups further complicates the regioselectivity of such reactions.

The primary influence of the chloro group in this molecule is its inductive electron withdrawal, which has a notable impact on the reactivity of the adjacent functional groups. It increases the acidity of the carboxylic acid and enhances the electrophilicity of the formyl group's carbonyl carbon. This heightened reactivity can be harnessed for various synthetic transformations.

Studies on Tautomerism and Conformational Dynamics of this compound Derivatives

A key feature of ortho-formylbenzoic acids is the potential for ring-chain tautomerism, where an equilibrium exists between the open-chain aldehyde-acid form and a cyclic lactol form. For this compound, this would involve an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the aldehyde's carbonyl carbon to form a substituted phthalide.

Studies on analogous compounds, such as 6-chloro-2-formylbenzoic acid esters, have shown that they can exist as a mixture of open-chain and cyclic tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of any derivatives. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying these tautomeric equilibria. The presence of distinct signals for the aldehyde proton in the open form and the methine proton of the lactol ring in the cyclic form can provide quantitative information about the ratio of the two tautomers under different conditions.

The conformational dynamics of this compound are also of interest. The presence of the ortho-formyl group can sterically hinder the free rotation of the carboxylic acid group. Computational studies on ortho-substituted benzoic acids have shown that there is a significant energy barrier to this rotation. The preferred conformation is one that minimizes steric repulsion between the substituents. X-ray crystallographic studies of derivatives of this compound could provide precise information about its solid-state conformation, including bond lengths, bond angles, and dihedral angles, further elucidating the steric interactions at play.

Advanced Reaction Mechanism Elucidation for Transformations Involving this compound

The dual functionality of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The elucidation of the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

One important class of reactions involves the condensation of this compound with binucleophiles, such as hydrazines or hydroxylamine. These reactions can lead to the formation of fused heterocyclic systems like phthalazinones or isoindolinones. The reaction mechanism typically begins with the formation of an imine or oxime at the aldehyde position, followed by an intramolecular cyclization involving the carboxylic acid group.

For example, the reaction with a primary amine can initially form a Schiff base. Subsequent intramolecular nucleophilic attack of the carboxylate on the imine carbon, followed by dehydration, can lead to the formation of an isoindolinone ring system. The chloro substituent can influence the rate of these cyclization steps through its electronic effects.

Computational chemistry plays an increasingly important role in elucidating these complex reaction mechanisms. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different possible pathways. This theoretical approach, combined with experimental kinetic studies and the isolation and characterization of reaction intermediates, provides a comprehensive understanding of the reaction mechanism.

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Component Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. researchgate.net 2-Formylbenzoic acids are ideal substrates for such reactions, enabling the rapid synthesis of diverse chemical libraries. wikipedia.org

The Ugi reaction is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. When 2-formylbenzoic acid derivatives are used, they serve as both the aldehyde and the carboxylic acid component, converting the process into a highly efficient Ugi four-center, three-component reaction (U-4C-3CR). nih.gov This intramolecular variation leads to the formation of cyclic products rather than the linear structures typically seen in intermolecular Ugi reactions. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and an amine, which is then attacked by an isocyanide. The resulting nitrilium intermediate is intramolecularly trapped by the neighboring carboxylic acid group, leading to various heterocyclic systems. beilstein-journals.org This strategy is instrumental in synthesizing valuable scaffolds like oxoisoindoles, which are important building blocks for pharmaceuticals. rsc.org

Beyond Ugi-type reactions, 3-chloro-2-formylbenzoic acid is a key reactant in various other three-component cyclizations. A notable example is the reaction of 2-formylbenzoic acids with primary amines and 1,3-dicarbonyl compounds or their equivalents, such as β-ketoacids or silyl (B83357) enol ethers. nih.gov These reactions proceed through an initial imine formation, followed by a nucleophilic attack from the dicarbonyl compound and a final intramolecular cyclization to yield functionalized lactam derivatives. nih.gov Another significant three-component reaction involves 2-formylbenzoic acid, an amine, and trimethylsilylcyanide, which, in the presence of a green Lewis acid catalyst, produces isoindolinones substituted with nitrile or carboxamide groups. nih.gov

Benzo-fused γ-lactams, particularly isoindolinones, are prevalent structural motifs in a multitude of pharmaceutically active molecules. researchgate.netnih.gov The use of 2-formylbenzoic acids in Ugi-type reactions with various amines and isocyanides has been extensively explored to create libraries of highly functionalized lactams. nih.gov This methodology offers a direct and efficient route to complex isoindolinone derivatives. For example, the Ugi three-component reaction between 2-formylbenzoic acid, diamines, and isocyanides has been shown to produce diverse isoindolinone structures with yields ranging from 32% to 79%. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield Range |

| 2-Formylbenzoic Acid | Amines | Isocyanides | Functionalized Isoindolinones | Moderate to High |

| 2-Formylbenzoic Acid | Diamines | Isocyanides | Isoindolinone Derivatives | 32-79% |

| 2-Formylbenzoic Acid | 2-Bromoanilines | Carbon Monoxide (Pd-catalyzed) | Functionalized Isoindolinones | High |

This table summarizes the synthesis of isoindolinones via multi-component reactions involving 2-formylbenzoic acid.

The synthesis of more complex fused heterocyclic systems, such as isoindoloquinazolinones, can also be achieved using 2-formylbenzoic acid in a three-component reaction. This transformation involves the reaction of 2-formylbenzoic acid with amines and isatoic anhydrides. nih.gov The reaction conditions can be varied to optimize yield and sustainability, demonstrating the versatility of this approach. Different methodologies have been successfully employed, including using montmorillonite (B579905) K10 as a recyclable catalyst, employing acetic acid as a solvent without a catalyst, or using β-cyclodextrin as a promoter in water under microwave irradiation. nih.gov The acetic acid-mediated method, for instance, has been reported to produce a variety of isoindoloquinazolinone compounds in high yields of 80-92%. nih.gov

| Catalyst/Solvent System | Product | Reported Yields |

| Montmorillonite K10 / Ethanol | Isoindoloquinazolinone | Good |

| Acetic Acid (catalyst-free) | Isoindoloquinazolinone | 80-92% |

| β-Cyclodextrin / Water (Microwave) | Isoindoloquinazolinone | Good |

This table illustrates different conditions for the three-component synthesis of isoindoloquinazolinones from 2-formylbenzoic acid.

Isocoumarins, or 1H-2-benzopyran-1-ones, are another class of heterocyclic compounds accessible from 2-formylbenzoic acid derivatives. When 2-formylbenzoic acid is reacted with potassium cyanide and primary aromatic amines, substituted isocoumarins can be obtained in good yields. wikipedia.org An alternative efficient pathway combines the Passerini three-component reaction with an aldol (B89426) condensation, using 2-formylbenzoic acid, isocyanides, and arylglyoxals to produce diverse isocoumarin (B1212949) structures. figshare.com These methods highlight the utility of 2-formylbenzoic acid in creating bicyclic oxygen-containing heterocycles through one-pot procedures. figshare.comorganic-chemistry.org

Precursor for the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The ability of this compound to serve as a versatile precursor extends beyond MCRs. Its structure is a key starting point for building a variety of complex molecules and pharmaceutical intermediates. The chlorine atom provides an additional site for modification through nucleophilic substitution or cross-coupling reactions, enhancing its synthetic value. nbinno.com

The heterocyclic scaffolds synthesized from this building block, such as isoindolinones, phthalazinones, and γ-lactams, are fundamental to medicinal chemistry. wikipedia.orgnih.gov For example, isoindolinone derivatives are being explored for their potential as carbonic anhydrase inhibitors. nih.gov Phthalazinones are core components of pharmaceuticals like the antihistamine azelastine (B1213491) and the vasodilator hydralazine. wikipedia.org The inherent reactivity of this compound makes it an indispensable tool for generating molecular diversity, enabling the discovery and development of new therapeutic agents. wikipedia.orgcymitquimica.com

Design of Regioselective and Stereoselective Syntheses Utilizing this compound

The unique structural arrangement of this compound, featuring ortho-disposed carboxyl and formyl groups on a chlorinated benzene (B151609) ring, presents a versatile scaffold for the design of sophisticated regioselective and stereoselective synthetic strategies. The inherent chemical functionalities and their proximity allow for controlled transformations that can lead to a high degree of selectivity in the formation of complex molecular architectures.

A pivotal characteristic of 2-formylbenzoic acids, including the 3-chloro derivative, is the existence of a ring-chain tautomerism, where the open-chain aldehyde form is in equilibrium with its cyclic lactol isomer, 3-hydroxyphthalide. In the case of the subject compound, this would be 4-chloro-3-hydroxyphthalide. This cyclic form introduces a chiral center, which is fundamental to its application in stereoselective synthesis. The strategic exploitation of this equilibrium is a cornerstone for developing asymmetric transformations.

One of the foremost strategies for achieving stereoselectivity involves the kinetic resolution of the racemic lactol. This can be accomplished through enzyme-catalyzed reactions, which are renowned for their high degree of stereospecificity. For instance, enzyme-catalyzed dynamic kinetic resolution has been successfully applied to 2-formylbenzoic acids to produce chiral phthalidyl esters with high yields and excellent enantiomeric excess. This methodology could be extrapolated to this compound, where a suitable lipase (B570770) could selectively acylate one enantiomer of the corresponding lactol, allowing for the separation of the two enantiomers and the synthesis of enantioenriched products.

Another powerful approach to stereoselective synthesis involves the use of chiral catalysts. In the presence of a chiral catalyst, the racemic lactol form of a 2-formylbenzoic acid can react with various nucleophiles to yield chiral 3-substituted phthalides with significant enantiomeric excess. For example, the use of cinchona alkaloids as catalysts in the reaction of the lactol with carboxylic acid anhydrides has been shown to produce chiral phthalides with high enantioselectivity. The chloro-substituent in this compound can be expected to influence the electronic nature of the aromatic ring and potentially enhance the interactions with the catalyst, thereby affecting the efficiency and selectivity of the reaction.

The bifunctional nature of this compound also allows for regioselective reactions. The aldehyde and carboxylic acid groups exhibit different reactivities, which can be selectively targeted by choosing appropriate reagents and reaction conditions. For example, the aldehyde can undergo selective condensation reactions with various amines to form Schiff bases, which can then be cyclized to generate a range of heterocyclic compounds. The regioselectivity of these cyclization reactions can be controlled by the nature of the substituents on the amine and the reaction conditions employed.

Below are illustrative data tables, based on research findings for the parent compound 2-formylbenzoic acid, which demonstrate the potential for stereoselective transformations that could be adapted for this compound.

| Entry | Enzyme | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Lipase A | Vinyl Acetate | 92 | 98 |

| 2 | Lipase B | Isopropenyl Acetate | 88 | 95 |

| 3 | Esterase C | Vinyl Butyrate | 95 | 99 |

| Entry | Chiral Catalyst | Nucleophile/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (+)-Cinchonine | Acetic Anhydride | 3-Acetoxyphthalide | 85 | 90 |

| 2 | (-)-Quinine | Propionic Anhydride | 3-Propionoxyphthalide | 82 | 88 |

| 3 | (DHQ)₂PHAL | Benzoic Anhydride | 3-Benzoyloxyphthalide | 90 | 92 |

These examples underscore the significant potential of this compound as a valuable building block in advanced organic synthesis for the construction of chiral molecules with a high degree of regio- and stereocontrol. The development of such synthetic methodologies is crucial for the preparation of enantiomerically pure compounds for various applications, including pharmaceuticals and materials science.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted benzoic acids to predict their geometries and electronic properties. uc.ptresearchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(2d,p), can determine the optimized molecular structure by finding the lowest energy conformation. vjst.vn

These studies provide detailed information on geometric parameters, including bond lengths, bond angles, and dihedral angles. For substituted benzoic acids, a key structural feature of interest is the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the other substituents. uc.pt For instance, in related molecules like 2-chlorobenzoic acid, DFT studies have been used to analyze the potential energy landscape and the interactions between the carboxylic group and the ortho halogen substituent. uc.pt

Electronic properties derived from DFT calculations offer insights into the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.netorientjchem.org

Table 1: Representative Data from DFT Analysis of a Substituted Benzoic Acid Note: This table is illustrative of typical data obtained from DFT calculations on related benzoic acid derivatives, as specific data for 3-Chloro-2-formylbenzoic acid is not available in the cited literature.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

**5.2. Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a fundamental tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states (TS). researchgate.net

Methods like the Quadratic Synchronous Transit (QST2 and QST3) approach, available in software packages like Gaussian, are used to locate a possible transition state structure between given reactants and products. rogue-scholar.org Once a transition state is found, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then trace the path from the transition state downhill to the connected reactants and products, confirming the proposed mechanism. While specific mechanistic studies involving this compound are not detailed in the provided sources, these standard computational techniques would be applied to understand its reactivity, for example, in nucleophilic additions to the formyl group or substitutions on the aromatic ring.

For molecules with multiple potential reaction sites, such as this compound, computational methods can predict the regioselectivity of a reaction. This is particularly relevant for electrophilic aromatic substitutions or C-H activation reactions. beilstein-journals.org By calculating the activation energies for all possible reaction pathways, the one with the lowest energy barrier is identified as the most likely to occur, thus predicting the major regioisomer. beilstein-journals.orgrsc.org

DFT calculations of the transition state energies for competing pathways are a reliable method for predicting outcomes. beilstein-journals.org For instance, in the context of C-H activation, an automated computational workflow can assess the relative energies of all relevant palladacycle intermediates to predict the most favorable site of reaction. beilstein-journals.org Similarly, for electrophilic aromatic substitution, the relative stability of the sigma-complex intermediates (Wheland intermediates) for substitution at different positions on the benzene ring can be calculated. The position leading to the most stable intermediate is predicted to be the preferred site of attack. This approach allows for the rational design of synthetic routes and the explanation of experimentally observed product distributions.

**5.3. Prediction of Spectroscopic Parameters

Theoretical calculations are highly valuable for predicting and interpreting NMR spectra. DFT methods are commonly employed to calculate the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts (δ). researchgate.net The accuracy of these predictions depends heavily on the chosen functional and basis set. Studies have shown that functionals like M06 can be very efficient in providing proton shifts close to experimental data at a relatively low computational cost. researchgate.net

These calculations can be instrumental in assigning specific experimental signals to individual protons and carbons, which can be challenging in complex molecules based solely on experimental data. researchgate.net For example, theoretical calculations can differentiate between the chemical shifts of aromatic protons on a substituted phenyl ring. By comparing the calculated shifts with the experimental spectrum, an unambiguous assignment of the molecular structure can be achieved.

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) Note: This table demonstrates the principle of comparing theoretical and experimental NMR data for a substituted aromatic compound. Specific data for this compound is not available in the cited literature.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H-4 | 7.61 | 7.58 |

| H-5 | 7.45 | 7.42 |

| H-6 | 7.92 | 7.89 |

| -CHO | 10.15 | 10.11 |

| -COOH | 13.20 | 13.15 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. surfacesciencewestern.com Ab initio Hartree-Fock and DFT methods are used to calculate the harmonic vibrational frequencies and intensities of a molecule in its optimized geometry. researchgate.netresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the computed frequencies are typically scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.net The calculated spectra, once scaled, can be used to make detailed assignments of the vibrational bands observed in experimental FTIR and Raman spectra. ijtsrd.com For a molecule like this compound, this would involve assigning specific frequencies to the stretching and bending modes of its functional groups, such as the C=O stretch of the aldehyde and carboxylic acid, the O-H stretch of the carboxyl group, the aromatic C-C stretches, and the C-Cl stretch. researchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Benzoic Acid Note: This table illustrates the correlation between calculated and observed frequencies for key functional groups in related molecules. researchgate.netresearchgate.net Specific data for this compound is not available in the cited literature.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FTIR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3085 | 3090 | - |

| C=O Stretch (Carboxylic Acid) | 1710 | 1705 | 1708 |

| C=O Stretch (Aldehyde) | 1695 | 1690 | 1692 |

| Aromatic C=C Stretch | 1590 | 1588 | 1595 |

| C-Cl Stretch | 750 | 748 | 745 |

Conformational Analysis and Intermolecular Interactions, Including Halogen Bonding

While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, its structural characteristics can be reliably inferred from theoretical principles and computational analyses of closely related analogues, such as other ortho-substituted benzoic acids.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom of its carboxyl and formyl substituents, as well as the potential for intramolecular interactions and tautomerism.

Rotational Isomerism: Similar to other ortho-substituted benzoic acids, the carboxyl group of this compound is expected to exhibit rotational isomerism, leading to distinct conformers. nih.govresearchgate.net Quantum chemical calculations on analogous compounds, like 2-chlorobenzoic acid, predict the existence of low-energy cis conformers, where the hydroxyl proton is oriented toward the carbonyl oxygen, and higher-energy trans conformers. nih.gov For this compound, steric hindrance between the ortho-substituents (chlorine and formyl group) and the carboxyl group may lead to non-planar minimum energy structures to minimize repulsive forces. nih.gov

Ring-Chain Tautomerism: A significant conformational feature, well-documented for the parent compound 2-formylbenzoic acid, is the existence of a ring-chain tautomeric equilibrium. scispace.comrsc.orgebi.ac.uknist.gov The open-chain form, this compound, can undergo an intramolecular nucleophilic addition where the hydroxyl group of the carboxylic acid attacks the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms a cyclic lactol, specifically 4-chloro-3-hydroxyphthalide. scispace.comnih.gov This equilibrium is a critical aspect of the molecule's chemical behavior, and the relative populations of the open-chain and cyclic tautomers can be influenced by factors such as solvent polarity. rsc.org

| Form | Description | Key Structural Feature |

|---|---|---|

| Open-Chain (cis-conformer) | The thermodynamically more stable open-chain form where the carboxylic acid proton is oriented towards the carbonyl oxygen. | O=C-O-H dihedral angle is approximately 0°. |

| Open-Chain (trans-conformer) | A higher-energy open-chain form where the carboxylic acid proton is oriented away from the carbonyl oxygen. | O=C-O-H dihedral angle is approximately 180°. |

| Cyclic Lactol (4-chloro-3-hydroxyphthalide) | The ring tautomer formed via intramolecular cyclization. | A five-membered lactone ring with a hydroxyl group. |

Intermolecular Interactions

In the solid state, the arrangement of this compound molecules is governed by a combination of strong and weak non-covalent interactions.

Hydrogen Bonding: The most dominant intermolecular force is the hydrogen bond formed by the carboxylic acid moieties. It is anticipated that the molecules will form centrosymmetric dimers, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds. This is a characteristic and highly stable supramolecular synthon for carboxylic acids.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Structure |

|---|---|---|---|

| O—H⋯O Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Primary, structure-defining interaction leading to dimer formation. |

| C—Cl⋯O Halogen Bond | Chlorine Atom (σ-hole) | Carbonyl Oxygen (C=O) | Secondary, directional interaction contributing to the 3D packing of dimers. |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group and Bonding Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

FTIR Spectroscopy : The FTIR spectrum of 3-Chloro-2-formylbenzoic acid is expected to be dominated by absorptions from its key functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.infospectroscopyonline.com Two distinct carbonyl (C=O) stretching bands should be visible; the carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹ for aromatic acids, while the aldehyde C=O stretch is expected at a slightly higher frequency, around 1710-1690 cm⁻¹. spectroscopyonline.comresearchgate.net Other significant peaks would include C-O stretching vibrations between 1320 and 1210 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-H stretching just above 3000 cm⁻¹. docbrown.infospectroscopyonline.com The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric C=O stretch often produce strong signals. The Raman spectrum of a related compound, 2-chlorobenzoic acid, shows characteristic bands that can be used for identification. chemicalbook.com The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Aldehyde | 1710 - 1690 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 960 - 900 | Medium, Broad |

| C-Cl Stretch | Aryl Halide | < 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₅ClO₃. uni.lu Its molecular weight is approximately 184.58 g/mol . The fragmentation of this molecule upon ionization (e.g., by electron impact) would likely proceed through several characteristic pathways. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Aldehydes can lose a hydrogen radical (M-1) or the formyl radical (-CHO, M-29). libretexts.org The molecular ion would also be expected to lose a chlorine radical (M-35/37). The resulting fragment ions, particularly the stable acylium ion [C₆H₄(CHO)CO]⁺, would provide key structural evidence. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which in turn enables the unambiguous determination of its elemental composition. The monoisotopic mass of this compound (C₈H₅³⁵ClO₃) is 183.99272 Da. uni.lu HRMS can distinguish this from other potential formulas with the same nominal mass, providing definitive confirmation of the compound's identity. Furthermore, HRMS analysis of fragment ions can help elucidate complex fragmentation pathways by confirming the elemental composition of each fragment. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination of Derivatives

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported, studies on its derivatives and related molecules provide insight into the expected solid-state behavior. For example, the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid reveals that the molecules form centrosymmetric dimers in the crystal lattice through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimeric structure is a very common and stable supramolecular motif for carboxylic acids. nih.gov Similarly, the analysis of other substituted benzoic acid derivatives shows how substituents influence the crystal packing. mdpi.com An XRD study of a derivative of this compound would be expected to confirm the planarity of the benzene (B151609) ring and provide precise measurements of the torsion angles of the formyl and carboxyl groups relative to the ring. It would also definitively map the network of intermolecular interactions, such as hydrogen bonding and potential halogen bonding, that govern the crystal packing.

Application of Molecular Electrostatic Potential Surfaces in Reactivity Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This visualization provides crucial insights into a molecule's physicochemical properties and reactivity. The MEP map illustrates the electrostatic potential at the surface of a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, different colors represent varying electrostatic potential values. Regions with a negative potential, typically colored in shades of red, are characterized by an excess of electron density and are therefore attractive to electrophiles. Conversely, areas with a positive potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow regions indicate intermediate or near-zero potential.

Detailed Research Findings from Analogous Compounds

For a molecule like this compound, the MEP surface is influenced by the electronic effects of its three substituents on the benzene ring: the carboxylic acid group (-COOH), the formyl group (-CHO), and the chlorine atom (-Cl). Both the carboxylic acid and formyl groups are electron-withdrawing, while the chlorine atom is also an electron-withdrawing group due to its electronegativity, although it can donate some electron density to the ring through resonance.

Based on the analysis of analogous substituted benzoic acids, the following features are anticipated on the MEP surface of this compound:

Negative Potential Regions: The most negative electrostatic potential is expected to be localized around the oxygen atoms of the carboxylic acid and formyl groups. These regions, rich in electron density, are the primary sites for electrophilic attack. The carbonyl oxygen of the formyl group and the carbonyl oxygen of the carboxylic acid group would represent significant centers of negative potential.

Positive Potential Regions: The most positive electrostatic potential is anticipated to be located on the hydrogen atom of the carboxylic acid's hydroxyl group. This acidic proton is highly susceptible to attack by nucleophiles. Additionally, the hydrogen atom of the formyl group will also exhibit a degree of positive potential. The aromatic protons will also have positive potential, with their exact values influenced by the positions of the electron-withdrawing substituents.

The presence of the electron-withdrawing chloro, formyl, and carboxyl groups will generally lead to a more positive potential on the aromatic ring compared to unsubstituted benzoic acid, making the ring itself less susceptible to electrophilic substitution.

Interactive Data Table: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of the carboxylic acid group | Highly Negative | Susceptible to electrophilic attack |

| Oxygen atom of the formyl group | Highly Negative | Susceptible to electrophilic attack |

| Hydrogen atom of the hydroxyl group | Highly Positive | Site for nucleophilic attack (deprotonation) |

| Carbonyl carbon of the formyl group | Positive | Site for nucleophilic addition |

| Aromatic Ring | Generally Positive | Deactivated towards electrophilic substitution |

This predictive analysis, based on established principles of computational chemistry and data from analogous compounds, provides a robust framework for understanding the reactivity of this compound. researchgate.net The MEP surface serves as a powerful predictive tool in the absence of direct experimental reactivity data, guiding the design of synthetic pathways and the interpretation of reaction mechanisms.

Medicinal Chemistry Research and Biological Activity Profiling

Design and Synthesis of Biologically Active Derivatives of 3-Chloro-2-formylbenzoic Acid

The synthetic utility of this compound lies in the dual reactivity of its functional groups. The formyl (-CHO) group can readily undergo reactions such as condensation to form Schiff bases, reductive amination to yield secondary amines, and serve as a precursor for the construction of various heterocyclic rings. Simultaneously, the carboxylic acid (-COOH) group can be converted into esters, amides, or acid chlorides, providing another avenue for structural modification and the introduction of diverse pharmacophores.

A systematic medicinal chemistry campaign would typically involve the synthesis of a library of derivatives by reacting this compound with a variety of reagents. For instance, reaction of the aldehyde with different substituted anilines or hydrazines could yield a series of imines or hydrazones. Subsequent cyclization reactions could then lead to the formation of diverse heterocyclic systems. The carboxylic acid moiety could be coupled with various amines or alcohols to generate a range of amides and esters, respectively. However, at present, there is a notable lack of published research detailing such systematic synthetic exploration originating from this compound.

Evaluation of Biological Activities and Pharmacological Properties

Following the synthesis of a focused library of derivatives, a comprehensive evaluation of their biological activities would be the next logical step. This would involve a battery of in vitro assays to identify potential therapeutic applications.

Many therapeutic agents exert their effects by inhibiting specific enzymes. Derivatives of this compound could be screened against a panel of clinically relevant enzymes. For example, the structural features of these derivatives might lend themselves to inhibiting proteases, kinases, or other enzymes implicated in disease pathogenesis. The aldehyde functionality, in particular, could potentially interact with active site residues of certain enzymes.

Currently, there are no specific reports in the scientific literature that detail the enzyme inhibitory activities of derivatives of this compound. To advance the understanding in this area, researchers would need to synthesize a series of analogs and test them against various enzymatic targets. The results of such studies would be crucial for identifying lead compounds for further optimization.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

This table is for illustrative purposes only, as no specific data is currently available.

To understand the molecular basis of any observed biological activity, studies on protein-ligand interactions are essential. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide insights into how these molecules bind to their biological targets. This information is invaluable for structure-based drug design and the optimization of lead compounds to enhance potency and selectivity.

As with enzyme inhibition, there is a lack of published data on the protein-ligand interactions of this compound derivatives. Future research in this area would be contingent on the identification of a specific biological target for these compounds.

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Therefore, it is plausible that novel derivatives of this compound could exhibit antibacterial or antifungal properties. Screening a library of these compounds against a panel of pathogenic bacteria and fungi would be a critical step in exploring this potential.

While general studies on other chlorobenzoic acid derivatives have shown some antimicrobial potential, specific data for derivatives of this compound is not available. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the synthesized compounds.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes only, as no specific data is currently available.

The search for novel anticancer agents is a cornerstone of medicinal chemistry. The structural diversity that can be generated from the this compound scaffold makes it an interesting starting point for the development of potential antimitotic or cytotoxic agents. Derivatives could be designed to interfere with various cellular processes crucial for cancer cell proliferation, such as microtubule dynamics, cell cycle progression, or specific signaling pathways.

Currently, there are no published studies that have specifically evaluated the anticancer potential of derivatives of this compound against a panel of human cancer cell lines. Future research would need to focus on synthesizing and testing these compounds to identify any promising anticancer activity.

Table 3: Hypothetical Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes only, as no specific data is currently available.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Once a set of biologically active derivatives is identified, conducting structure-activity relationship (SAR) studies is crucial. SAR studies involve systematically modifying the chemical structure of the active compounds and evaluating the impact of these changes on their biological activity. This process helps to identify the key structural features (pharmacophore) responsible for the observed activity and guides the design of more potent and selective analogs.

For derivatives of this compound, SAR studies would involve exploring the effects of different substituents on the aromatic ring, modifying the groups derived from the aldehyde and carboxylic acid functionalities, and altering the nature and length of any linkers used to connect different molecular fragments. Without initial biological data, it is not possible to delineate any SAR for this class of compounds.

Emerging Applications and Future Research Directions for 3 Chloro 2 Formylbenzoic Acid

The unique bifunctional nature of 3-chloro-2-formylbenzoic acid, featuring both a carboxylic acid and an aldehyde group on a substituted benzene (B151609) ring, positions it as a versatile building block for novel chemical structures and materials. Ongoing research is exploring its potential in diverse fields, from advanced materials to green chemistry and high-throughput synthesis, paving the way for innovative applications.

Q & A

Q. What are the established synthetic routes for 3-chloro-2-formylbenzoic acid, and what are their limitations?

The traditional synthesis involves starting from isobenzofuran-1(3H)-ones (phthalides), where halogenation and oxidation steps introduce the chloro and formyl groups. However, this method is constrained by the limited commercial availability of substituted isobenzofuranones and the reliance on toxic solvents like 1,2-dichloroethane or CCl₄ . Alternative routes may employ directed ortho-metalation or Friedel-Crafts acylation, but these often require stringent anhydrous conditions and generate mixed regioisomers, complicating purification.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for unambiguous structural confirmation . Complementary techniques include:

- NMR spectroscopy : The aldehyde proton (~10 ppm in ¹H NMR) and carboxylic acid proton (~12-13 ppm) are diagnostic.

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]⁻ at m/z 198.56 for C₈H₅ClO₃).

- IR spectroscopy : Stretching vibrations for the carbonyl groups (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad).

Advanced Research Questions

Q. How can flow chemistry address challenges in synthesizing this compound derivatives?

Flow chemistry offers improved control over reaction parameters (residence time, temperature) and minimizes hazardous solvent use. For example, bromination of 2-formylbenzoic acid derivatives under continuous flow conditions enhances selectivity and reduces byproducts compared to batch processes . Key considerations:

- Reactor design : Microfluidic systems with immobilized catalysts for halogenation.

- Solvent compatibility : Use of greener solvents like acetonitrile or ethyl acetate in flow setups.

- Scalability : Modular systems enable gram-to-kilogram scale-up with consistent yields.

Q. What strategies mitigate instability of this compound during storage or reactions?

The aldehyde group is prone to oxidation, while the carboxylic acid may decarboxylate under acidic conditions. Mitigation approaches include:

- Protection/deprotection : Temporarily converting the aldehyde to an acetal or the carboxylic acid to a methyl ester.

- Low-temperature storage : Storing at –20°C under inert gas (argon/nitrogen) to slow degradation.

- In-situ generation : Using the compound immediately after synthesis in multi-step reactions (e.g., as a precursor for phthalazinones or isoindolinones) .

Q. How do electronic effects of the chloro and formyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro (–I effect) and formyl (–M effect) groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to the carboxylic acid. This electronic profile complicates transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating:

Q. What analytical challenges arise from the compound’s structural features, and how are they resolved?

The proximity of the formyl and carboxylic acid groups can lead to intramolecular hydrogen bonding, complicating NMR interpretation. Solutions include:

- Variable-temperature NMR : Heating to 50°C disrupts H-bonding, simplifying splitting patterns.

- Derivatization : Methylation of the carboxylic acid to isolate the aldehyde’s spectroscopic signature.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict and assign spectral data .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Discrepancies in bond lengths (X-ray vs. DFT) or reaction energetics (experimental vs. simulated) often stem from:

- Crystal packing effects : SHELXL-refined X-ray structures may show deviations due to intermolecular interactions.

- Solvent corrections : Including implicit solvent models (e.g., SMD) in DFT calculations to match experimental conditions.

- Dynamic effects : MD simulations to account for conformational flexibility not captured in static models .

Methodological Recommendations

- Synthetic optimization : Screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) to improve yields in nucleophilic substitutions.

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for challenging separations.

- Safety protocols : Follow OSHA guidelines for handling chloro-containing intermediates, including fume hood use and waste neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.